molecular formula C14H10ClNO4 B5594694 4-chloro-2-methylphenyl 2-nitrobenzoate

4-chloro-2-methylphenyl 2-nitrobenzoate

Cat. No.: B5594694
M. Wt: 291.68 g/mol
InChI Key: KJEACGHIPNLLHD-UHFFFAOYSA-N
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Description

Contextual Background of Aryl Esters in Organic Chemistry

Aryl esters, a class of organic compounds characterized by an ester group attached to two aromatic rings, are of significant interest in organic chemistry. Phenyl benzoate (B1203000) is a fundamental example of this class. drugfuture.com These compounds are not merely academic curiosities; they serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, dyes, and antioxidants. nist.gov Their utility also extends to material science, where they are employed as polymer modifiers, plasticizers, and components in liquid crystal displays. askiitians.compolymeradd.co.th The ester linkage, Ph-O-C(O)-Ph, imparts specific chemical and physical properties, and the reactivity of the two distinct phenyl rings can be modulated by the introduction of various substituents. vaia.com

Significance of Halogen and Nitro Substituents in Aromatic Systems

The introduction of substituents onto the aromatic rings of aryl esters profoundly influences their electronic properties and reactivity. Halogen and nitro groups are particularly noteworthy for their strong electronic effects.

Nitro Substituents (NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a strong resonance effect (-R). It significantly deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the ring. This deactivation is so pronounced that it can make reactions like Friedel-Crafts acylation impossible under normal conditions. The nitro group is a meta-director for incoming electrophiles.

When these substituents are present in a molecule like an aryl ester, they can fine-tune the reactivity of the individual rings and the properties of the ester group itself. For instance, an electron-withdrawing group on the benzoyl portion of the ester makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Research Rationale and Scope for 4-chloro-2-methylphenyl 2-nitrobenzoate (B253500)

The specific compound, 4-chloro-2-methylphenyl 2-nitrobenzoate, presents a compelling case for investigation. It combines a variety of substituent effects within a single molecule, offering a platform to study their interplay.

The Acyl Moiety (2-nitrobenzoate): The presence of the ortho-nitro group makes the benzoyl ring highly electron-deficient. This is expected to significantly increase the electrophilicity of the ester's carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted phenyl benzoate.

The Aryl Moiety (4-chloro-2-methylphenyl): This ring contains an electron-withdrawing chloro group and an electron-donating methyl group. The methyl group is an activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director. Their combined influence, along with the steric hindrance from the ortho-methyl group, would create a unique electronic and steric environment around the phenoxy oxygen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEACGHIPNLLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Chloro 2 Methylphenyl 2 Nitrobenzoate and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-chloro-2-methylphenyl 2-nitrobenzoate (B253500), the most logical disconnection is at the ester C-O bond. This bond is formed between the carbonyl carbon of the benzoate (B1203000) moiety and the phenolic oxygen.

This primary disconnection suggests two key precursor molecules: 2-nitrobenzoic acid and 4-chloro-2-methylphenol (B52076). This approach is strategically sound as it breaks down the target molecule into two distinct aromatic systems that can be synthesized or sourced independently. The forward reaction, or synthesis, would then involve an esterification reaction between these two precursors.

Further retrosynthetic analysis can be applied to the precursors themselves. For instance, 2-nitrobenzoic acid can be conceptually derived from 2-nitrotoluene (B74249) through oxidation. cam.ac.uk Similarly, 4-chloro-2-methylphenol can be envisioned as arising from the chlorination of 2-methylphenol (o-cresol). guidechem.com This multi-level retrosynthetic approach provides a clear roadmap for the total synthesis of the target compound from basic starting materials.

Classical Esterification Protocols and their Optimization

The formation of the ester bond between a carboxylic acid and a phenol (B47542) can be achieved through several classical methods. The choice of method often depends on the reactivity of the substrates, with the steric hindrance and electronic effects of the substituents playing a crucial role.

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. google.com While typically used with alcohols, this method can be adapted for phenols, although the lower nucleophilicity of phenols often requires more forcing conditions.

The mechanism involves protonation of the carboxylic acid carbonyl group by the catalyst (e.g., H₂SO₄, p-TsOH), which enhances its electrophilicity. The phenol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of water yield the final ester. google.com To drive the equilibrium towards the product, water is typically removed, for example, by azeotropic distillation. nih.gov

For a substrate like 4-chloro-2-methylphenyl 2-nitrobenzoate, the direct Fischer esterification might be challenging due to the reduced nucleophilicity of the hindered 4-chloro-2-methylphenol. However, the use of strong acid catalysts and conditions that facilitate water removal can lead to successful esterification. nih.govresearchgate.net

Table 1: Typical Conditions for Fischer-Speier Esterification

ParameterConditionRationale
Catalyst Concentrated H₂SO₄, p-TsOHProtonates the carboxylic acid, activating it for nucleophilic attack. google.com
Solvent Toluene (B28343), XyleneAllows for azeotropic removal of water to drive the equilibrium. nih.gov
Temperature RefluxProvides the necessary activation energy for the reaction.
Reactant Ratio Excess of one reactantShifts the equilibrium towards the product side (Le Chatelier's Principle). google.com

A more reactive and often higher-yielding alternative to Fischer esterification for phenols is the use of an acyl halide, specifically an acyl chloride. wikipedia.org The Schotten-Baumann reaction is a well-established method for the acylation of phenols using an acyl chloride in the presence of a base. chemistnotes.combyjus.com

In this approach, 2-nitrobenzoic acid is first converted to its more reactive derivative, 2-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-nitrobenzoyl chloride is then reacted with 4-chloro-2-methylphenol in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. organic-chemistry.org The base serves to neutralize the hydrogen chloride gas that is produced during the reaction, driving the reaction to completion. organic-chemistry.orgresearchgate.net

The Schotten-Baumann reaction is often carried out in a two-phase system (e.g., dichloromethane (B109758) and water) to separate the reactants and products from the aqueous base. chemistnotes.com The optimization of this reaction can involve varying the base, solvent, and temperature to maximize the yield and minimize side reactions. cam.ac.uk

Table 2: Comparison of Reagents for Acyl Halide-Phenol Coupling

ReagentRoleAdvantagesConsiderations
2-Nitrobenzoyl chloride Acylating agentHighly reactive, leading to faster reaction times and higher yields compared to the carboxylic acid. wikipedia.orgMoisture-sensitive; requires anhydrous conditions for storage and handling.
Sodium Hydroxide BaseInexpensive and effective at neutralizing HCl. byjus.comCan lead to hydrolysis of the acyl chloride if not controlled.
Pyridine Base and CatalystActs as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. organic-chemistry.orgCan be difficult to remove after the reaction.
Dichloromethane SolventGood solvent for both reactants and does not react with them. chemistnotes.comA chlorinated solvent with environmental considerations.

Advanced Synthetic Approaches and Chemo-selectivity Considerations

Modern organic synthesis often seeks milder and more selective methods. The Mitsunobu reaction, for example, allows for the esterification of carboxylic acids and alcohols under neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com This method is particularly useful for sensitive substrates and can provide high yields where other methods fail. google.com

Another advanced approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct esterification of a carboxylic acid and a phenol, forming a stable dicyclohexylurea byproduct that can be filtered off.

Chemo-selectivity is a critical consideration, especially when dealing with multifunctional molecules. In the synthesis of this compound, the reaction conditions must be chosen to favor the formation of the ester over potential side reactions. For instance, in the Schotten-Baumann reaction, the rate of esterification must be significantly faster than the hydrolysis of the 2-nitrobenzoyl chloride by the aqueous base. cam.ac.uk

Synthesis of Key Precursors: Substituted Phenols and Benzoic Acids

The successful synthesis of the target compound relies on the availability of its precursors.

4-chloro-2-methylphenol: This compound can be prepared by the electrophilic chlorination of 2-methylphenol (o-cresol). guidechem.com The reaction is typically carried out using a chlorinating agent such as chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions to favor the formation of the desired para-chloro isomer. guidechem.com The use of a Lewis acid catalyst can improve the selectivity of the chlorination. quora.com

2-nitrobenzoic acid: This precursor is commonly synthesized by the oxidation of 2-nitrotoluene. cam.ac.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can be used for this transformation. nih.gov The nitration of benzoic acid itself is not a practical route as it predominantly yields the meta-isomer. researchgate.net

Derivatization and Functionalization Strategies for Aromatic Scaffolds

The aromatic rings of this compound and its analogues can be further modified to create a library of related compounds. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. researchgate.net

For the phenolic part, the hydroxyl group can be converted into other functional groups. For example, silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can protect the hydroxyl group or make the molecule more volatile for gas chromatography analysis.

On the benzoic acid scaffold, the nitro group is a versatile handle for further transformations. It can be reduced to an amino group, which can then undergo a wide range of reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents. The carboxylic acid group itself can be converted to other functionalities like amides or reduced to an alcohol.

These derivatization and functionalization strategies allow for the systematic exploration of the chemical space around the core structure of this compound, enabling the synthesis of a diverse range of analogues for various applications.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylphenyl 2 Nitrobenzoate Derivatives

Nucleophilic Acyl Substitution Pathways and Kinetics

The reactivity of 4-chloro-2-methylphenyl 2-nitrobenzoate (B253500) in nucleophilic acyl substitution reactions is significantly influenced by the electronic nature of the substituents on both the benzoyl and phenyl moieties, as well as the surrounding solvent medium.

Role of Substituent Effects on Reaction Rates (Hammett, Brønsted analyses)

Kinetic studies on the reactions of analogous compounds, such as 4-chloro-2-nitrophenyl X-substituted-benzoates with a series of cyclic secondary amines, provide valuable insights into the substituent effects. The application of the Hammett equation to the aminolysis of these esters reveals a nonlinear relationship. For instance, in the reaction with piperidine, the Hammett plot exhibits two intersecting straight lines. This nonlinearity is not attributed to a change in the rate-determining step but rather to the ground-state stabilization through resonance interactions for substrates bearing an electron-withdrawing group in the benzoyl portion. A linear correlation is achieved using the Yukawa-Tsuno plot, yielding a ρX value of 1.25 and an r value of 0.58.

The Brønsted-type plot for the reactions of 4-chloro-2-nitrophenyl benzoate (B1203000) with various cyclic secondary amines shows a downward curve. This indicates a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate (k2 step) to its formation (k1 step) as the basicity of the amine increases beyond a pKa of 10.5. The Brønsted coefficients (β) associated with these steps provide further mechanistic detail, with β1 = 0.24 for the formation of the intermediate and β2 = 0.85 for its breakdown.

Table 1: Hammett and Yukawa-Tsuno Correlation Data for the Aminolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates with Piperidine

ParameterValueInterpretation
ρX (Yukawa-Tsuno)1.25Indicates a moderate sensitivity to substituent electronic effects on the benzoyl group.
r (Yukawa-Tsuno)0.58Suggests a significant contribution from resonance effects in stabilizing the ground state.

Table 2: Brønsted Parameters for the Aminolysis of 4-chloro-2-nitrophenyl Benzoate with Cyclic Secondary Amines

ParameterValueMechanistic Implication
β10.24Low value suggests a small degree of bond formation in the transition state for the formation of the tetrahedral intermediate.
β20.85High value indicates a significant degree of bond formation in the transition state for the breakdown of the tetrahedral intermediate.
pKa⁰10.5The pKa at which the rate-determining step changes.

Electrophilic Aromatic Substitution Reactivity Profiling

The 4-chloro-2-methylphenyl 2-nitrobenzoate molecule has two aromatic rings that can potentially undergo electrophilic aromatic substitution. The 2-nitrobenzoate ring is strongly deactivated by the electron-withdrawing nitro group and the ester functionality, making further electrophilic substitution on this ring highly unfavorable.

Reduction and Oxidation Chemistry of Nitro and Ester Functionalities

The nitro and ester groups of this compound are susceptible to reduction and oxidation, respectively.

The nitro group can be reduced to an amino group through various methods, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or by using metals in acidic media (e.g., Sn/HCl or Fe/HCl). The choice of reducing agent can be critical to avoid the reduction of other functional groups. The conversion of the nitro group to an amine significantly alters the electronic properties of the benzoyl moiety, transforming it from strongly electron-withdrawing to strongly electron-donating.

The methyl group on the phenyl ring is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, for instance, with potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of substituted chlorotoluenes has been studied, and the reaction typically proceeds via a benzylic radical intermediate. The presence of other substituents on the ring will influence the rate and selectivity of this oxidation.

Hydrolysis and Transesterification Kinetics

The ester linkage in this compound is subject to hydrolysis and transesterification. The kinetics of these reactions are influenced by the electronic effects of the substituents on both the acyl and the aryl portions of the molecule.

Alkaline hydrolysis of substituted phenyl benzoates generally proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. The rate of this reaction is sensitive to the electronic nature of the leaving group (the phenoxide). The presence of the electron-withdrawing chloro and nitro groups on the respective rings of this compound would be expected to increase the rate of hydrolysis compared to unsubstituted phenyl benzoate.

Transesterification can be achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. The kinetics of transesterification of R-substituted phenyl benzoates have been investigated, and Hammett plots show a good linear correlation with σ⁰ constants. The low magnitude of the ρLG values in these studies indicates that the departure of the leaving group occurs after the rate-determining step.

Rearrangement Reactions and Associated Mechanisms

Aryl esters like this compound have the potential to undergo several types of rearrangement reactions, including the Fries, Smiles, and photochemical rearrangements.

The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the ortho or para position of the phenyl ring, typically catalyzed by a Lewis acid. For this compound, this would lead to the formation of substituted hydroxybenzophenones. The regioselectivity (ortho vs. para migration) is influenced by reaction conditions such as temperature and solvent.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In a hypothetical derivative of the title compound where a nucleophilic group is present at an appropriate position on a side chain attached to the benzoyl moiety, this rearrangement could occur, particularly given the activation of the phenyl ring by the nitro group.

Photochemical rearrangements of nitroaromatic compounds are also known. Irradiation of nitrobenzoate esters can lead to a variety of products, including those resulting from reduction of the nitro group and ester cleavage. The specific products formed would depend on the wavelength of light used and the solvent.

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational frequencies of specific bonds within the molecule. For this compound, the spectra would be characterized by a series of distinct bands indicative of its ester, nitro, and substituted aromatic components.

Key characteristic vibrations would include:

Ester Group: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum, typically appearing in the range of 1735-1750 cm⁻¹. Additionally, two distinct C-O stretching bands are anticipated between 1000-1300 cm⁻¹.

Nitro Group: The presence of the nitro (NO₂) group gives rise to two prominent stretching vibrations: an asymmetric stretch typically found near 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. scirp.org

Aromatic Rings: C-H stretching vibrations for the protons on the benzene rings are expected above 3000 cm⁻¹. ias.ac.in Aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would be observed in the 750-900 cm⁻¹ range. ias.ac.in

Other Substituents: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, generally between 700 and 420 cm⁻¹. ias.ac.in Vibrations associated with the methyl (CH₃) group, including symmetric and asymmetric stretching and bending modes, would also be present.

The following table summarizes the expected prominent vibrational bands and their assignments.

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000IR, Raman
Asymmetric CH₃ Stretch~2960IR, Raman
Symmetric CH₃ Stretch~2870IR, Raman
Ester C=O Stretch1750-1735IR (Strong)
Aromatic C=C Ring Stretch1600-1450IR, Raman
Asymmetric NO₂ Stretch1560-1520IR (Strong)
Symmetric NO₂ Stretch1385-1345IR (Very Strong)
Ester C-O Stretch1300-1000IR, Raman
Aromatic C-H Out-of-Plane Bend900-750IR (Strong)
C-Cl Stretch700-500IR, Raman

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound would display distinct signals for each chemically non-equivalent proton. The spectrum would show seven protons in the aromatic region (typically 7.0-8.5 ppm) and three protons for the methyl group. The electron-withdrawing nature of the nitro and ester groups would cause the protons on the 2-nitrobenzoate ring to appear at a lower field (higher ppm) compared to those on the 4-chloro-2-methylphenyl ring. Splitting patterns (singlet, doublet, multiplet) arise from spin-spin coupling between adjacent protons, providing critical information about which protons are neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. A unique signal is expected for each chemically distinct carbon atom. For this compound, 14 distinct signals would be anticipated in the broadband-decoupled spectrum (barring any accidental overlap). The ester carbonyl carbon is particularly diagnostic, appearing significantly downfield (~164-166 ppm). Carbons attached to electronegative atoms (O, N, Cl) and those in the aromatic rings would have characteristic chemical shifts.

The table below outlines the predicted NMR data for the compound.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ 2.2 - 2.4 Singlet
Ar-H (Phenyl) 7.1 - 7.5 Multiplets

Predicted ¹³C NMR Data

Carbon Type Predicted Chemical Shift (δ, ppm)
CH₃ 16 - 22
Aromatic C-H & C-C 120 - 145
Aromatic C-Cl 130 - 138
Aromatic C-O 148 - 152
Aromatic C-NO₂ 149 - 153

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used for definitive assignment. COSY reveals correlations between coupled protons (¹H-¹H), while HSQC maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C), confirming the assignment of the carbon and proton skeletons.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₀ClNO₄), the molecular weight is 291.7 g/mol .

In an electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, creating a molecular ion (M⁺•) and various fragment ions. The most characteristic features in the mass spectrum would be:

Molecular Ion Peak: A cluster of peaks at m/z 291 and 293, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensity ratio of approximately 3:1 is a definitive indicator of a single chlorine atom in the molecule. miamioh.edu

Major Fragmentation Pathways: The ester linkage is a common site for fragmentation. Two primary cleavage patterns are expected:

Cleavage yielding the 2-nitrobenzoyl cation ([C₇H₄NO₂]⁺) at m/z 150 and a 4-chloro-2-methylphenoxyl radical.

Cleavage resulting in the 4-chloro-2-methylphenoxy cation ([C₇H₆ClO]⁺) at m/z 141/143 and a 2-nitrobenzoate radical.

Other Fragments: Loss of the nitro group as •NO₂ (46 Da) or •NO (30 Da) from the molecular ion or fragment ions is also a common pathway for nitroaromatic compounds.

The following table lists the predicted key ions in the mass spectrum.

Ion FragmentPredicted m/z (for ³⁵Cl)
[C₁₄H₁₀³⁵ClNO₄]⁺• (Molecular Ion)291
[C₁₄H₁₀³⁵ClNO₂]⁺• ([M - O₂]⁺•)259
[C₁₄H₁₀³⁵ClNO₃]⁺• ([M - O]⁺•)275
[C₇H₄NO₂]⁺ (2-nitrobenzoyl fragment)150
[C₇H₆³⁵ClO]⁺ (4-chloro-2-methylphenoxy fragment)141

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopy provides evidence of atomic connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of the molecular structure by mapping electron density to determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

For this compound, a crystal structure analysis would confirm:

Intermolecular Interactions: The analysis would also reveal how molecules pack together in the crystal lattice. This packing is governed by non-covalent interactions such as C-H···O hydrogen bonds, halogen bonding, and π–π stacking interactions between the aromatic rings, which dictate the material's bulk properties. nih.govresearchgate.net

A typical output from a crystallographic study is summarized in the table below, which lists the type of information that would be obtained.

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C-Cl, N-O)
Bond AnglesAngles between three connected atoms (e.g., O-C-O)
Torsion AnglesDihedral angles defining the molecular conformation
Intermolecular ContactsDistances and geometries of non-covalent interactions

Advanced Characterization Techniques in Material Science (e.g., SEM, TEM, XRD for functionalized composites)

Should this compound be incorporated into functionalized composites or polymer blends, a different set of characterization techniques would be employed to understand the material's morphology and structure at a macroscopic and microscopic level.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging of the internal structure of the material. It is particularly useful for determining the size, shape, and distribution of the compound if it forms nanoparticles or domains within a polymer matrix, which is crucial for understanding the properties of nanocomposites.

Powder X-ray Diffraction (XRD): While single-crystal XRD determines the structure of a perfect crystal, powder XRD is used on bulk, polycrystalline samples. In a composite, XRD would be used to determine the crystalline state of the compound within the matrix. It can identify if the compound remains crystalline after processing, detect any changes in the crystallinity of the host polymer, and identify any new crystalline phases that may have formed.

These material science techniques are essential for correlating the microstructure of a composite with its macroscopic physical and chemical properties, providing a link between the molecular-level structure and the real-world performance of the material.

Potential Research Applications

Given its structure, 4-chloro-2-methylphenyl 2-nitrobenzoate (B253500) could be a valuable compound for further research in several areas:

Intermediate in Organic Synthesis: The compound could serve as a precursor for more complex molecules. For instance, reduction of the nitro group to an amine would yield 4-chloro-2-methylphenyl 2-aminobenzoate, a molecule with multiple functional groups that could be used in the synthesis of heterocyclic compounds or pharmaceuticals.

Materials Science: Substituted phenyl benzoates are known to be used in the formulation of liquid crystals. askiitians.com The specific combination of polar (nitro, chloro) and nonpolar (methyl) groups in this molecule might impart interesting mesogenic properties, making it a candidate for investigation in this field.

Probing Reaction Mechanisms: The distinct electronic environments of the two phenyl rings make this molecule an excellent substrate for studying the mechanisms of reactions such as nucleophilic acyl substitution. Kinetic studies on its hydrolysis or aminolysis could provide quantitative data on the influence of the ortho-nitro and the substituted phenyl groups on reaction rates. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Methylphenyl 2 Nitrobenzoate

Reaction Pathway Energetics and Transition State Theory

Computational and theoretical chemistry provide powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. For a molecule such as 4-chloro-2-methylphenyl 2-nitrobenzoate (B253500), understanding the energetics of its reaction pathways is crucial for predicting its reactivity and stability. This section delves into the theoretical examination of these pathways, with a focus on transition state theory.

Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates of elementary chemical reactions. wikipedia.org It posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state, which represents a saddle point on the potential energy surface. wikipedia.org The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert into products. wikipedia.org

Due to a lack of specific computational studies on 4-chloro-2-methylphenyl 2-nitrobenzoate, the following discussion is based on established principles of reaction mechanisms for analogous aromatic esters, such as substituted phenyl benzoates, and general findings from computational chemistry on similar reaction types. numberanalytics.comresearchgate.net The primary reaction pathway for esters is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

The general mechanism for a nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate. In this two-step process, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a high-energy tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to form the final product. libretexts.org

For this compound, the reaction with a generic nucleophile (Nu⁻) would proceed as follows:

Step 1: Formation of the Tetrahedral Intermediate The nucleophile attacks the carbonyl carbon of the ester. The energetics of this step are influenced by the electronic nature of the substituents on both aromatic rings. The electron-withdrawing nitro group (-NO₂) on the benzoyl moiety increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.com Conversely, the electron-donating methyl group (-CH₃) and the electron-withdrawing chloro group (-Cl) on the phenyl leaving group moiety also modulate the reaction energetics.

The energetics of this reaction pathway can be visualized using a reaction coordinate diagram. The diagram would show the relative energies of the reactants, the transition states, and the tetrahedral intermediate.

Illustrative Reaction Coordinate Diagram Energetics

The following table provides hypothetical energy values for the key species along the reaction pathway of a nucleophilic acyl substitution of this compound. These values are illustrative and based on typical data for similar reactions, as specific experimental or computational data for this compound are not available.

SpeciesRelative Energy (kcal/mol)
Reactants (Ester + Nucleophile)0
Transition State 1 (TS1)+15 to +25
Tetrahedral Intermediate+5 to +15
Transition State 2 (TS2)+10 to +20
Products (New Ester + Leaving Group)Variable (depends on nucleophile)

Note: These values are for illustrative purposes only and are not based on direct experimental or computational results for this compound.

Transition State Analysis

Computational studies on related systems allow for the detailed characterization of the transition state structures. nih.gov For the first transition state (TS1), the geometry would show the partial formation of the bond between the nucleophile and the carbonyl carbon, and a partial rehybridization of the carbonyl carbon from sp² to sp³. Vibrational frequency calculations are a key tool in identifying transition states, which are characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arkat-usa.org

The second transition state (TS2) would involve the elongation and eventual cleavage of the bond between the carbonyl carbon and the oxygen of the phenoxide leaving group. The stability of the developing negative charge on the leaving group is crucial. The presence of the electron-withdrawing chloro group on the phenoxide ring helps to stabilize this charge, making it a better leaving group compared to an unsubstituted phenoxide.

Influence of Substituents on Reaction Energetics

The substituents on the aromatic rings of this compound have a significant impact on the reaction pathway energetics:

2-Nitro Group: This strongly electron-withdrawing group on the benzoyl ring makes the carbonyl carbon more electrophilic, which can lower the activation energy of the initial nucleophilic attack (TS1). numberanalytics.com

4-Chloro Group: As an electron-withdrawing group on the phenoxy ring, it stabilizes the negative charge on the leaving group, which can lower the energy of the second transition state (TS2) and favor the forward reaction.

2-Methyl Group: This electron-donating group on the phenoxy ring can have a slight destabilizing effect on the leaving group. However, its primary influence may be steric, potentially hindering the approach of the nucleophile or affecting the conformation of the transition state.

Advanced Applications and Mechanistic Insights in Chemical Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

Aromatic esters like 4-chloro-2-methylphenyl 2-nitrobenzoate (B253500) serve as versatile intermediates in organic synthesis. The ester linkage can act as a stable connection that can be strategically cleaved under specific conditions (e.g., hydrolysis) to release its constituent alcohol (a phenol (B47542) in this case) and carboxylic acid. The true synthetic value of this compound lies in the reactivity of its two distinct aromatic portions, which are themselves important building blocks for more complex molecules.

The 4-chloro-2-methylphenyl moiety is derived from 4-chloro-2-nitrotoluene, a compound recognized as a key starting material for the synthesis of various heterocyclic and industrial chemicals. researchgate.net For instance, 4-chloro-2-nitrotoluene is a precursor for creating tricyclic indole-2-carboxylic acids, which have been investigated as potential NMDA-glycine antagonists, and it is also used in the preparation of COX-2 inhibitors. chemicalbook.com

On the other side of the ester, the 2-nitrobenzoate unit also possesses significant synthetic utility. The corresponding methyl ester, methyl 4-chloro-2-nitrobenzoate, has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters. mdpi.com The presence of the nitro group strongly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and providing a functional handle that can be reduced to an amine for further derivatization.

Therefore, 4-chloro-2-methylphenyl 2-nitrobenzoate can be viewed as a stable carrier of these two valuable synthetic fragments. Its application in complex synthesis would likely involve leveraging the distinct reactivity of each aromatic ring for sequential modifications before or after the planned cleavage of the central ester bond.

Exploration in Functional Materials Science: Design Principles and Theoretical Modeling

The design of functional materials relies heavily on controlling the three-dimensional arrangement of molecules in the solid state, a field known as crystal engineering. The properties of a material are dictated by the intermolecular interactions and packing motifs of its constituent molecules. For aromatic compounds like this compound, interactions such as hydrogen bonding and π-π stacking are paramount. nih.gov

Detailed insights into the design principles for such materials can be drawn from the crystal structure analysis of analogous compounds. For example, the study of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate reveals that the central ester group is nearly planar, but the two aromatic rings are significantly twisted away from this plane, with dihedral angles of 84.60° and 88.55°. mdpi.com The crystal packing in this molecule is stabilized by intermolecular C-H⋯O interactions, which create specific edge-fused ring patterns. mdpi.com

Similarly, the crystal structure of N′-(4-methyl-2-nitrophenyl)benzohydrazide demonstrates that the supramolecular arrangement is driven by π-π stacking, with additional stabilization from bifurcated hydrogen bonds. acs.org The presence and nature of substituents (e.g., methyl vs. trifluoromethyl) were found to significantly alter the degree of conjugation and the planarity of the molecule, which in turn affects the packing efficiency. acs.org Aromatic esters are noted for their high stability due to delocalized electron density in the aromatic rings, which promotes closely packed structures through π-π stacking, often leading to higher melting points and specific thermal properties relevant for applications like phase change materials. nih.gov

Based on these principles, it can be theorized that the solid-state structure of this compound would be governed by a balance of weak C-H⋯O interactions involving the nitro and ester oxygen atoms, potential π-π stacking between the phenyl and benzoate (B1203000) rings, and dipole-dipole interactions arising from the polar chloro and nitro substituents. Theoretical modeling, such as quantum computations and molecular dynamics simulations, can be employed to predict these structures and analyze factors like torsional barriers and cluster energetics. masterorganicchemistry.com

Molecular Interaction Studies and Target Binding Mechanisms (Computational Focus)

Computational chemistry provides powerful tools to investigate how molecules like this compound might interact with biological targets, such as proteins and enzymes. These methods are central to modern drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. The strength of this non-covalent interaction is quantified by a binding affinity score, which helps in identifying potential therapeutic candidates.

Studies on structurally related nitro- and chloro-substituted aromatic compounds have demonstrated their potential to act as enzyme inhibitors. For example, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were docked against α-glucosidase and α-amylase, two enzymes relevant to diabetes management. The results showed significant binding affinities, with docking scores ranging from -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase. researchgate.net Another study on a vanillin derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , predicted a binding energy of -8.18 kcal/mol at the COX-2 receptor, suggesting potential anti-inflammatory activity. chemicalbook.com

These docking simulations reveal that the binding is typically stabilized by a combination of interactions:

Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, often interacting with key amino acid residues like glutamic acid (Glu) or tyrosine (Tyr) in an active site.

Hydrophobic and π-π Interactions: The aromatic rings can engage in hydrophobic contacts and π-π stacking with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Electrostatic Interactions: The electron-withdrawing nature of the nitro and chloro groups creates a charge distribution that can lead to favorable electrostatic interactions with the protein.

The table below summarizes docking results for analogous compounds, illustrating the typical binding energies observed for this chemical class.

Compound ClassTarget EnzymeRange of Binding Energies (kcal/mol)Key Interacting Residues (Examples)
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivativesα-Glucosidase-8.0 to -10.2Glu, Asp, His, Tyr
N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivativesα-Amylase-8.3 to -11.1Asp, His
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2-8.18Tyr, Arg, Val, Leu

This table is generated based on data from analogous compounds to illustrate the potential binding affinities.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are used to assess the stability of the predicted binding mode and to understand the subtle conformational changes that occur upon ligand binding.

In studies of related nitrobenzamide derivatives, MD simulations were performed on the most promising docked compounds. researchgate.net A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation period (e.g., several nanoseconds) suggests that the ligand remains securely bound within the active site and that the complex is stable. researchgate.net These simulations confirm that the interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, validating the predicted binding mode.

Photochemical and Photophysical Studies of Aromatic Nitro-Compounds

The presence of the 2-nitrobenzoate moiety endows this compound with specific photochemical and photophysical properties. Aromatic nitro compounds are known to absorb light in the ultraviolet (UV) region. Their electronic spectra are characterized by a weak n→π* transition, which for nitrobenzene occurs at around 330 nm. mdpi.com

Upon absorption of UV light, the molecule is promoted to an excited state. The subsequent fate of this excited molecule can involve several photochemical pathways:

Photoreduction: The nitro group can be photochemically reduced. The specific products depend on the reaction conditions and the presence of hydrogen donors. This reactivity has been harnessed in various synthetic applications.

Photo-Fries Rearrangement: Aromatic esters, when irradiated with UV light, can undergo the photo-Fries rearrangement. This reaction involves the cleavage of the ester bond and the migration of the acyl group to the ortho or para position of the phenolic ring, forming a hydroxyketone.

Decarboxylation: In some photoreactive polymers containing aromatic ester units, decarboxylation has been identified as a dominant reaction pathway under UV illumination.

The specific photochemical behavior of this compound would depend on factors such as the excitation wavelength and the solvent environment. The interplay between the reactivity of the excited nitro group and the ester linkage makes it a candidate for studies in photochemistry, potentially finding use as a photolabile protecting group or a photo-triggered reactant in synthesis.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis of esters like 4-chloro-2-methylphenyl 2-nitrobenzoate (B253500) often involves methods such as Fischer-Speier esterification, which typically requires harsh acidic conditions and high temperatures. truman.edu Green chemistry principles offer pathways to more sustainable and efficient synthesis.

Future research could focus on solvent-free reaction conditions, which have been successfully applied to the esterification of various substituted phenols using acetic anhydride (B1165640) by optimizing temperature alone. jetir.org Another promising avenue is the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay. ijstr.org This approach has demonstrated high yields for the esterification of substituted benzoic acids with various alcohols without the need for corrosive mineral acids or solvents. ijstr.org Similarly, ion-exchange resins like Dowex H+ have been shown to effectively catalyze the esterification of benzoic acid derivatives under mild conditions. nih.gov Investigating these methods for the reaction between 4-chloro-2-methylphenol (B52076) and 2-nitrobenzoic acid could lead to a more environmentally benign and economically viable production process.

The Steglich esterification, which proceeds under mild, neutral conditions using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), presents another green alternative. semanticscholar.org Research into optimizing this method with more sustainable solvents and reagents would be a significant step forward. semanticscholar.org

Table 1: Comparison of Potential Green Synthesis Methods

Method Catalyst/Reagent Conditions Potential Advantages
Solvent-Free Reaction None (thermal) Optimized high temperature Reduced solvent waste, simplified purification
Solid Acid Catalysis Modified Montmorillonite K10 Solvent-free, reflux Recyclable catalyst, high yields, no mineral acids
Ion-Exchange Resin Dowex H+ / NaI Mild, room temp to reflux Mild conditions, high conversion rates

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing the synthesis of 4-chloro-2-methylphenyl 2-nitrobenzoate. In-situ spectroscopic monitoring provides real-time data on the concentrations of reactants, intermediates, and products without the need for offline sampling, which can perturb the reaction equilibrium. spectroscopyonline.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. researchgate.net By using an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, the progress of an esterification can be continuously tracked. nih.govyoutube.com For the synthesis of this compound, one could monitor the disappearance of the O-H stretch of the 4-chloro-2-methylphenol and the appearance of the ester carbonyl C=O stretch. This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of reaction parameters like temperature and catalyst loading. spectroscopyonline.comyoutube.com The combination of in-situ FTIR with multivariate data analysis can yield reliable quantitative predictions for the concentrations of all species in the reaction mixture. nih.gov

Other techniques like Raman and Near-Infrared (NIR) spectroscopy also offer advantages for in-situ monitoring and could be explored. spectroscopyonline.com These methods are often less sensitive to water, which is a byproduct of many esterification reactions, and can be implemented using fiber-optic probes for remote, non-invasive analysis.

Machine Learning and Artificial Intelligence in Structure-Property Relationship Prediction

The physical, chemical, and biological properties of this compound are currently unknown. Experimental determination of these properties can be time-consuming and resource-intensive. Machine Learning (ML) and Artificial Intelligence (AI) are emerging as powerful tools for predicting molecular properties based on chemical structure. scholasticahq.com

ML models can be trained on large datasets of known compounds to learn the complex relationships between a molecule's structure and its properties. rsc.org For instance, a recurrent neural network (RNN) could be trained on the SMILES (Simplified Molecular-Input Line-Entry System) representation of a vast library of esters to predict properties like melting point, boiling point, solubility, and even potential toxicity for this compound. scholasticahq.com Such predictions can guide experimental efforts by prioritizing compounds with desirable characteristics for synthesis and testing. rsc.org

Furthermore, ML can be applied to predict the outcomes of chemical reactions. Models have been developed to predict the yields of catalytic hydrogenation of esters, suggesting that similar approaches could forecast the efficiency of various synthetic routes to this compound under different catalytic conditions. rsc.org Explainable AI (XAI) can provide insights into these predictions, helping chemists understand the underlying physicochemical relationships that govern a molecule's behavior. mdpi.com

Exploration of Novel Catalytic Systems for Derivatization

Beyond its synthesis, the functionalization of this compound could lead to novel derivatives with unique properties. Research into advanced catalytic systems is key to unlocking this potential.

One area of interest is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs have been shown to effectively catalyze the oxidative esterification of aromatic aldehydes, and their utility could be extended to other transformations on the 2-nitrobenzoate moiety. researchgate.net

Another innovative approach is the "ester dance" reaction, where a palladium catalyst with a specific diphosphine ligand (dcypt) enables the translocation of an ester group around an aromatic ring under relatively mild conditions. waseda.jp Applying this methodology to this compound could yield novel isomers that are inaccessible through traditional synthetic routes. This catalytic system has also been used for other transformations like decarbonylative coupling, arylation, and amination of aromatic esters, opening a wide field for creating a diverse library of derivatives from a single precursor. acs.org

Table 2: Potential Novel Catalytic Derivatizations

Catalytic System Reaction Type Potential Outcome
N-Heterocyclic Carbenes (NHCs) Organocatalysis Functionalization of the nitrobenzoate ring
Palladium/dcypt Ester Dance Isomerization (translocation of the ester group)

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A truly comprehensive understanding of this compound requires a synergistic approach that combines experimental data with theoretical calculations. Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's structural and electronic properties.

For related compounds like methyl 3-nitrobenzoate, DFT calculations have been used to explore conformational behavior, rotational energy barriers, and vibrational properties. researchgate.net These theoretical predictions can be validated and refined by experimental data from techniques like X-ray crystallography and vibrational spectroscopy (IR and Raman). researchgate.net Such a combined approach could be used to determine the most stable conformation of this compound, understand the electronic effects of the chloro, methyl, and nitro substituents, and assign its vibrational spectra with high accuracy.

Furthermore, computational studies can elucidate reaction mechanisms. For instance, theoretical investigations into the interactions between a catalyst and the substrate can explain the observed reactivity and selectivity in derivatization reactions. Integrating these computational insights with real-time experimental data from in-situ spectroscopy would provide a complete picture of the reaction dynamics, from molecular-level interactions to macroscopic kinetic profiles. This integrated strategy is crucial for the rational design of new catalysts and synthetic processes.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 4-chloro-2-methylphenyl 2-nitrobenzoate?

Answer:

  • Key methods : Use thionyl chloride or oxalyl dichloride with activating agents (e.g., N-methylacetamide) in solvents like dichloromethane or benzene. Reaction temperatures vary (0–50°C), with higher temperatures (50°C) favoring faster conversion but requiring careful monitoring to avoid side products .
  • Critical parameters : Solvent choice impacts reaction efficiency (e.g., benzene vs. dichloromethane). Post-reaction workup (distillation or filtration) affects purity. Yields are often highest in dichloromethane at 50°C for 1–12 hours .
  • Validation : Confirm product identity via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) and IR spectroscopy (C=O ester stretch ~1720 cm⁻¹) .

Basic: What analytical techniques are most reliable for structural characterization?

Answer:

  • Crystallography : X-ray diffraction (SHELXL/WinGX suite) resolves bond lengths/angles and nitro/ester group orientations. Validate using PLATON for symmetry checks .
  • Spectroscopy : NMR (¹³C DEPT for quaternary carbons) and HPLC-MS (for purity >98%) are essential. Compare with reference data for 2-nitrobenzoate derivatives .

Advanced: How can hydrogen-bonding patterns in its crystal structure inform supramolecular assembly design?

Answer:

  • Graph set analysis (Etter’s formalism) identifies motifs like R₂²(8) rings from nitro-O⋯H-C interactions. Use Mercury or CrystalExplorer to map packing motifs .
  • Case study : Similar nitrobenzoates (e.g., 4-nitrophenyl 2-chlorobenzoate) exhibit C–H⋯O and π-π stacking, which stabilize layered structures .

Advanced: How to resolve contradictions in reported reaction yields under varying conditions?

Answer:

  • Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., acyl chloride).
  • DFT calculations : Model steric effects of the 4-chloro-2-methylphenyl group on esterification barriers .
  • Statistical design : Apply DoE (Design of Experiments) to optimize solvent/base ratios and isolate rate-limiting steps .

Advanced: What computational strategies predict its environmental toxicity?

Answer:

  • QSAR models : Compare with structurally related compounds (e.g., chlordimeform, CAS 6164-98-3) to estimate bioaccumulation or aquatic toxicity .
  • Molecular docking : Simulate interactions with CYP450 enzymes to predict metabolic pathways.

Advanced: How to handle crystallographic data with twinning or disorder?

Answer:

  • SHELXL refinement : Use TWIN/BASF commands for twinned data. Validate with Rint (<5%) and GooF (1.0–1.1) .
  • Disorder modeling : Split occupancies for nitro/chloro groups and refine anisotropically .

Advanced: How to address conflicting spectral data (e.g., unexpected NMR shifts)?

Answer:

  • Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation of the nitro group) at variable temperatures.
  • Solid-state NMR : Compare solution vs. crystal environments to detect polymorphism .

Advanced: What strategies assess photostability under experimental conditions?

Answer:

  • Accelerated aging : Expose to UV (254–365 nm) and monitor degradation via LC-MS/MS (e.g., nitro group reduction to amine).
  • Quantum yield calculation : Use actinometry to quantify photoreaction efficiency.

Advanced: How to design polymorph screening experiments?

Answer:

  • Solvent screening : Test 10+ solvents (e.g., ethanol, DMF) via slow evaporation.
  • Thermal analysis : DSC identifies phase transitions; PXRD distinguishes polymorphs .

Advanced: What mechanistic insights explain esterification regioselectivity?

Answer:

  • Isotopic labeling : Use ¹⁸O-labeled 2-nitrobenzoic acid to track ester bond formation.
  • Electrostatic potential maps : Calculate charge distribution to predict nucleophilic attack sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.